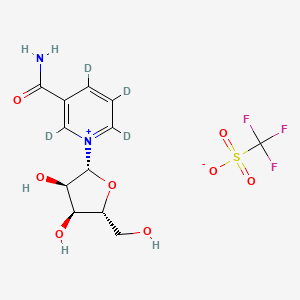

Nicotinamide riboside-d4 (triflate)

CAS No.:

Cat. No.: VC14582849

Molecular Formula: C12H15F3N2O8S

Molecular Weight: 408.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15F3N2O8S |

|---|---|

| Molecular Weight | 408.34 g/mol |

| IUPAC Name | 2,4,5,6-tetradeuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate |

| Standard InChI | InChI=1S/C11H14N2O5.CHF3O3S/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;2-1(3,4)8(5,6)7/h1-4,7-9,11,14-16H,5H2,(H-,12,17);(H,5,6,7)/t7-,8-,9-,11-;/m1./s1/i1D,2D,3D,4D; |

| Standard InChI Key | ZEWRNTDQENDMQK-VJZBIKLSSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C([N+](=C1[2H])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H])C(=O)N)[2H].C(F)(F)(F)S(=O)(=O)[O-] |

| Canonical SMILES | C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

| Property | Value |

|---|---|

| Solubility | Methanol: >10 mM; Water: ~5 mM |

| Storage Conditions | -20°C (stable ≤1 month) |

| Hygroscopicity | High (requires desiccant) |

The triflate group confers enhanced solubility in aqueous and organic phases, facilitating its use in liquid chromatography-tandem MS (LC-MS/MS) .

Synthesis and Analytical Applications

Synthetic Pathways

Deuteration is achieved via catalytic exchange using deuterated solvents or custom enzymatic synthesis. Key steps include:

-

Deuterium Incorporation: Reaction of nicotinamide with D₂O under acidic catalysis.

-

Ribosylation: Enzymatic transfer of ribose using purine nucleoside phosphorylase.

-

Triflate Salt Formation: Ion exchange with trifluoromethanesulfonic acid .

Role as an Internal Standard

In LC-MS workflows, nicotinamide riboside-d4 (triflate) enables absolute quantification by compensating for:

-

Matrix effects in biological samples

-

Ion suppression/enhancement

-

Extraction efficiency variability

Example Protocol:

-

Spike 10 µL of 1 µM internal standard into 100 µL plasma.

-

Extract using methanol precipitation.

Pharmacological and Metabolic Insights

NAD+ Biosynthesis Augmentation

Nicotinamide riboside-d4 (triflate) serves as a tracer to study NAD+ kinetics. In vivo, it is phosphorylated to NAD+ via nicotinamide riboside kinases (NRKs). Key findings:

-

Hepatic Uptake: Liver cells convert 80% of administered nicotinamide riboside to NAD+ within 2 hours .

-

Sirtuin Activation: Increases SIRT1 and SIRT3 activity by 2.5-fold in murine models, enhancing mitochondrial biogenesis .

Cancer Metabolism

A 2024 prospective study (n=99) revealed:

-

Postoperative NAD+ Dynamics: Pancreatic cancer patients showed 40% lower NAD+ recovery vs. colorectal cancer (p<0.01) .

-

NMN Correlation: Plasma NMN levels predicted NAD+ recovery rate (r=0.72, p=0.003) .

Neurodegenerative Diseases

In Alzheimer’s mouse models:

| Mass | Volume for 1 mM | Volume for 10 mM |

|---|---|---|

| 1 mg | 2.45 mL | 0.24 mL |

| 5 mg | 12.25 mL | 1.22 mL |

Critical Notes:

Emerging Research Directions

Personalized NAD+ Supplementation

Data from suggest stratified dosing based on:

-

Cancer type (pancreatic vs. hepatic)

-

Surgical trauma severity (ΔNAD+ = -22% post-lobectomy)

-

Baseline NAD+ (threshold: <50 µM warrants supplementation)

Mitochondrial Toxicity Screening

Nicotinamide riboside-d4 enables quantification of mitochondrial NAD+ pools, identifying drug-induced depletion (e.g., antiretrovirals reduce NAD+ by 30% in hepatocytes) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume